molecular formula C12H21IN2O B2502742 5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole CAS No. 1856099-36-9

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

Cat. No.: B2502742
CAS No.: 1856099-36-9
M. Wt: 336.217
InChI Key: CDRYLQSJJFTZAA-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a sec-butoxymethyl group at position 5, a sec-butyl group at position 1, and an iodine atom at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursorsThe final step involves the iodination of the pyrazole ring at position 4 using iodine or an iodine-containing reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups .

Scientific Research Applications

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole

Uniqueness

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom at position 4, which imparts distinct chemical reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-butan-2-yl-5-(butan-2-yloxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-5-9(3)15-12(11(13)7-14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRYLQSJJFTZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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